2,4,6-Triaminobenzene-1,3,5-trithiol
Description
2,4,6-Triaminobenzene-1,3,5-trithiol (C₆H₉N₃S₃) is a sulfur- and nitrogen-rich aromatic compound characterized by a benzene core substituted with three amino (-NH₂) and three thiol (-SH) groups arranged symmetrically at the 1,3,5-positions. This unique structure confers exceptional reactivity, particularly in coordination chemistry and polymer synthesis. Its hydrochloride derivative (C₆H₁₀ClN₃S₃) is documented for storage stability, though detailed physical properties such as melting point or solubility remain underreported in public literature .
Properties
Molecular Formula |
C6H9N3S3 |
|---|---|
Molecular Weight |
219.4 g/mol |
IUPAC Name |
2,4,6-triaminobenzene-1,3,5-trithiol |
InChI |
InChI=1S/C6H9N3S3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H,7-9H2 |
InChI Key |
ZAFOOIJPKHXIPS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1S)N)S)N)S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triaminobenzene-1,3,5-trithiol typically involves the reaction of 1,3,5-trichlorobenzene with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the substitution of chlorine atoms with thiol groups. The resulting intermediate is then subjected to further reactions to introduce the amino groups, often using ammonia or an amine source .
Industrial Production Methods
Industrial production of 2,4,6-Triaminobenzene-1,3,5-trithiol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triaminobenzene-1,3,5-trithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino and thiol groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides or alkylating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,4,6-Triaminobenzene-1,3,5-trithiol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,6-Triaminobenzene-1,3,5-trithiol involves its interaction with various molecular targets and pathways. The thiol groups can form covalent bonds with proteins and enzymes, affecting their function. The amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocycle Variations
- 2,4,6-Triaminobenzene-1,3,5-trithiol: Benzene ring with alternating amino and thiol groups.
- 1,3,5-Triazine-2,4,6-trithiol (Trithiocyanuric Acid, CAS 638-16-4): Triazine ring (C₃N₃S₃) with three thiol groups. The absence of amino groups reduces nitrogen content but enhances sulfur-based reactivity .
- 1,3,5-Triazine-2,4,6-trithiol Trisodium Salt (CAS 17766-26-6) : Sodium salt of trithiocyanuric acid (C₃N₃Na₃S₃), increasing water solubility and stability for industrial applications .
Functional Group Arrangement
- The amino groups in 2,4,6-Triaminobenzene-1,3,5-trithiol enable hydrogen bonding and chelation with metal ions, whereas triazine-based analogs rely solely on thiolate or thiol groups for coordination .
Physical and Chemical Properties
| Property | 2,4,6-Triaminobenzene-1,3,5-trithiol | 1,3,5-Triazine-2,4,6-trithiol | 1,3,5-Triazine-2,4,6-trithiol Trisodium Salt |
|---|---|---|---|
| Molecular Formula | C₆H₉N₃S₃ | C₃N₃S₃ | C₃N₃Na₃S₃ |
| CAS Number | N/A | 638-16-4 | 17766-26-6 |
| Melting Point | Not reported | >300°C | Not reported |
| Solubility | Likely polar solvents | Low in water | High in water (salt form) |
| Key Applications | Polymer precursors, coordination | Corrosion inhibition | Wastewater treatment, catalysis |
- Thermal Stability : Triazine derivatives exhibit higher thermal stability (>300°C) compared to benzene-based analogs, attributed to the robust triazine ring .
- Solubility : The trisodium salt’s solubility in water (50-99% purity) makes it preferable for aqueous-phase reactions, whereas the parent benzene-thiol compound may require organic solvents .
Research Findings and Gaps
- Coordination Chemistry: 2,4,6-Triaminobenzene-1,3,5-trithiol’s dual functional groups allow formation of multidentate ligands, but its metal complexation behavior is less studied compared to triazine-thiolate systems .
- Environmental Impact : Triazine trisodium salt (WGK Germany 2) poses moderate environmental hazards, necessitating careful disposal . Data on the benzene analog’s ecotoxicity are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
